5-(4-chlorophenyl)-6-(cyclopropylmethoxy)pyridazine-3-carboxylic acid
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Overview
Description
5-(4-chlorophenyl)-6-(cyclopropylmethoxy)pyridazine-3-carboxylic acid is a chemical compound that belongs to the class of pyridazine derivatives. This compound is characterized by the presence of a pyridazine ring substituted with a 4-chlorophenyl group, a cyclopropylmethoxy group, and a carboxylic acid group. Pyridazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-6-(cyclopropylmethoxy)pyridazine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridazine intermediate in the presence of a palladium catalyst.
Introduction of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group can be introduced through an alkylation reaction using a suitable alkylating agent.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-6-(cyclopropylmethoxy)pyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. For example, halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other suitable reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may yield reduced forms of the compound with modified functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: The compound can be used in the development of new materials, agrochemicals, and other industrial applications.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-6-(cyclopropylmethoxy)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the 4-chlorophenyl group and has shown similar biological activities.
2-[(4-Chloro-Phenyl)-Pyrrolidin-1-yl-Methyl]-Malonic Acid Diethyl Ester: This compound also contains a 4-chlorophenyl group and has been studied for its potential biological activities.
Uniqueness
5-(4-chlorophenyl)-6-(cyclopropylmethoxy)pyridazine-3-carboxylic acid is unique due to the presence of the cyclopropylmethoxy group and the pyridazine ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H13ClN2O3 |
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Molecular Weight |
304.73 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-6-(cyclopropylmethoxy)pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C15H13ClN2O3/c16-11-5-3-10(4-6-11)12-7-13(15(19)20)17-18-14(12)21-8-9-1-2-9/h3-7,9H,1-2,8H2,(H,19,20) |
InChI Key |
HYVFVXTYPHLRAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=NN=C(C=C2C3=CC=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
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